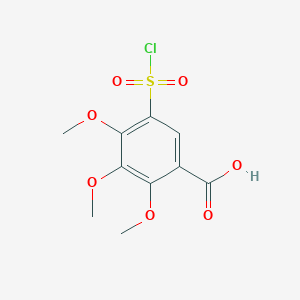
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid: is an organic compound characterized by the presence of a chlorosulfonyl group attached to a benzoic acid core, which is further substituted with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid typically involves the chlorosulfonation of 2,3,4-trimethoxybenzoic acid. The reaction is carried out by treating 2,3,4-trimethoxybenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
2,3,4-Trimethoxybenzoic acid+Chlorosulfonic acid→5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, resulting in the formation of 2,3,4-trimethoxybenzoic acid and sulfuric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Aqueous bases, such as sodium hydroxide or potassium hydroxide, are used to facilitate hydrolysis.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
2,3,4-Trimethoxybenzoic Acid: Formed by hydrolysis.
Scientific Research Applications
Chemistry: 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of complex molecules.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Sulfonamide derivatives, for example, are known for their antibacterial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid primarily involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
- 5-(Chlorosulfonyl)-2-fluorobenzoic acid
- 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid
- 5-(Chlorosulfonyl)salicylic acid
Comparison: Compared to similar compounds, 5-(Chlorosulfonyl)-2,3,4-trimethoxybenzoic acid is unique due to the presence of three methoxy groups on the benzoic acid core. These methoxy groups can influence the compound’s reactivity and solubility, making it distinct in terms of its chemical behavior and potential applications. The presence of multiple electron-donating methoxy groups can also affect the compound’s electronic properties, potentially enhancing its reactivity in certain chemical reactions.
Properties
CAS No. |
926251-22-1 |
|---|---|
Molecular Formula |
C10H11ClO7S |
Molecular Weight |
310.71 g/mol |
IUPAC Name |
5-chlorosulfonyl-2,3,4-trimethoxybenzoic acid |
InChI |
InChI=1S/C10H11ClO7S/c1-16-7-5(10(12)13)4-6(19(11,14)15)8(17-2)9(7)18-3/h4H,1-3H3,(H,12,13) |
InChI Key |
FZXYMIDUKWFJMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)O)S(=O)(=O)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















